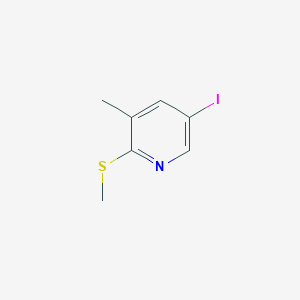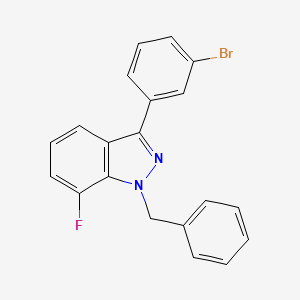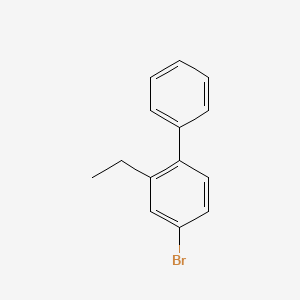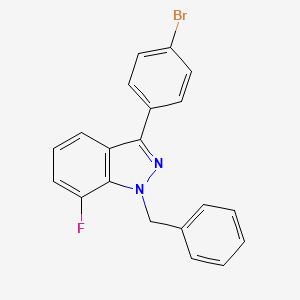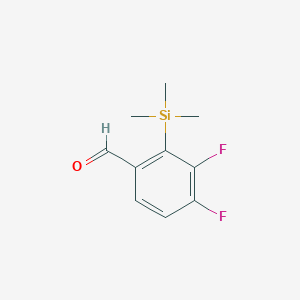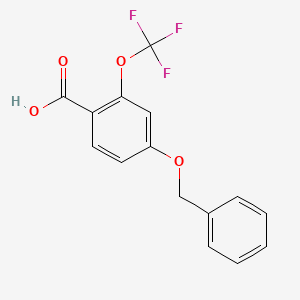
4-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol
Übersicht
Beschreibung
“4-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol” is a chemical compound with the CAS Number: 1809161-59-8 . It has a molecular weight of 289.48 . The IUPAC name for this compound is (4-bromo-2-chloro-5-(trifluoromethyl)phenyl)methanol .
Synthesis Analysis
This compound can be synthesized from 4-(Trifluoromethyl)benzyl Bromide, which is a useful building block . It is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5BrClF3O/c9-6-2-7(10)4(3-14)1-5(6)8(11,12)13/h1-2,14H,3H2 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
Reactions at the benzylic position of this compound can involve free radical bromination, nucleophilic substitution, and oxidation . Substitutions at the benzylic position can be either SN1 or SN2 .Physical and Chemical Properties Analysis
This compound has a storage temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Regioselective Functionalization
Regioselective functionalization techniques have been applied to halobenzotrifluorides, demonstrating the potential for precise chemical modifications in compounds similar to 4-bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol. For instance, chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes undergo deprotonation adjacent to the halogen substituent, leading to regioselective functionalization. This process allows for the selective modification of these compounds, which can be essential for synthesizing specific intermediates for further chemical reactions or pharmaceutical applications (Mongin, Desponds, & Schlosser, 1996).
Chemoselective Reduction
A chemoselective reducing system has been developed for secondary or tertiary alcohols, utilizing chlorodiphenylsilane with indium trichloride. This method effectively reduces benzylic alcohols, like this compound, to their corresponding alkanes without affecting other sensitive functional groups. This chemoselectivity is crucial for synthesizing complex molecules where selective reduction of specific functional groups is required, maintaining the integrity of other functional sites within the molecule (Yasuda et al., 2001).
Synthesis of Novel Compounds
The synthesis of novel compounds, such as N-allyl-4-piperidyl benzamide derivatives, involves the use of intermediates similar to this compound. These intermediates can be functionalized and combined with other molecular fragments to create new chemical entities with potential biological activities. Such synthetic strategies are fundamental in the development of new drugs and materials, showcasing the versatility of halogenated benzyl alcohols in synthetic organic chemistry (Cheng De-ju, 2014).
Photocatalytic Oxidation
Photocatalytic oxidation of benzyl alcohols to corresponding aldehydes has been investigated using titanium dioxide under visible light irradiation. Compounds like 4-(trifluoromethyl)benzyl alcohol, structurally related to this compound, can be oxidized at high conversion and selectivity. This method presents an eco-friendly and efficient approach to synthesizing aldehydes from benzyl alcohols, leveraging the power of photocatalysis for green chemistry applications (Higashimoto et al., 2009).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-bromo-2-chloro-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-6-2-7(10)4(3-14)1-5(6)8(11,12)13/h1-2,14H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZJQPFGMLSSSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)Br)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201210557 | |
| Record name | Benzenemethanol, 4-bromo-2-chloro-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201210557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1809161-59-8 | |
| Record name | Benzenemethanol, 4-bromo-2-chloro-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1809161-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 4-bromo-2-chloro-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201210557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





